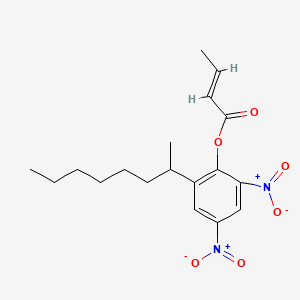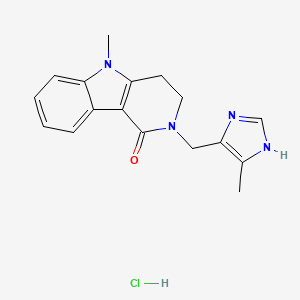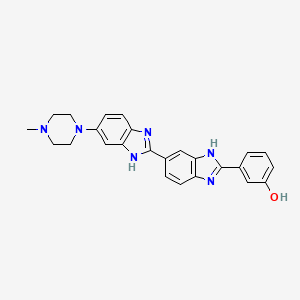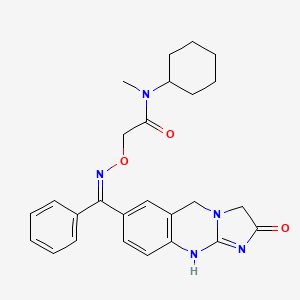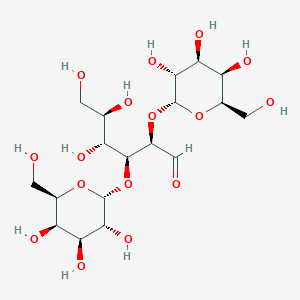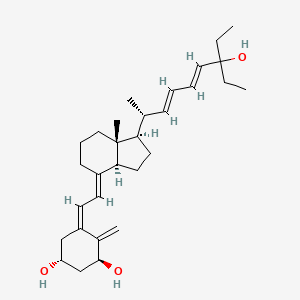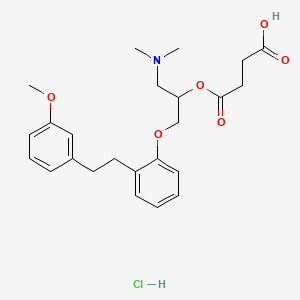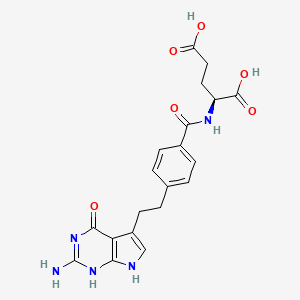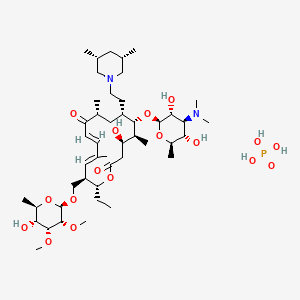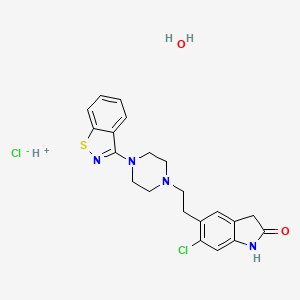
2-Iodomelatonin
概述
描述
碘代褪黑素,也称为2-碘-N-[2-(5-甲氧基-1H-吲哚-3-基)乙基]乙酰胺,是褪黑素的一种合成类似物。它主要用作放射性标记的配体,用于研究褪黑素受体,特别是MT1、MT2和MT3。 碘代褪黑素作为MT1和MT2受体的完全激动剂,使其成为药理学研究中宝贵的工具 .
作用机制
碘代褪黑素通过与中枢神经系统和外周组织中的褪黑素受体 (MT1 和 MT2) 结合来发挥作用。结合后,它会激活 G 蛋白偶联受体,从而导致一系列细胞内信号传导事件。这些事件包括抑制腺苷酸环化酶、降低环腺苷酸 (cAMP) 水平以及调节钙离子通道。 这些作用最终调节昼夜节律、睡眠觉醒周期和其他生理过程 .
类似化合物:
褪黑素: 碘代褪黑素衍生的天然激素。它具有相似的结构,但缺少碘原子。
6-氯代褪黑素: 褪黑素的氯化类似物,具有相似的药理学特性。
2-苯基褪黑素: 褪黑素的苯基取代类似物,用于受体研究.
碘代褪黑素的独特性: 碘代褪黑素因其对褪黑素受体的高亲和力和选择性而独树一帜,使其成为受体结合研究中宝贵的工具。 其放射性标记形式允许在各种生物测定中进行精确跟踪和定量 .
生化分析
Biochemical Properties
2-Iodomelatonin interacts with melatonin receptors, particularly MT1 . It has a high affinity for MT1, being more than five times selective for MT1 over MT2 . This interaction with melatonin receptors makes this compound a valuable tool for identifying, characterizing, and localizing melatonin binding sites in the brain and peripheral tissues .
Cellular Effects
This compound has been shown to have neuroprotective effects in animal models of brain injury . It can inhibit cell death and increase the expression of nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant response, in stressed cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to melatonin receptors, triggering a series of downstream signaling events . It binds to the orthosteric pockets of MT1 and MT2 receptors . This binding leads to the activation of various intracellular signaling pathways, influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For instance, it has been observed that the binding of this compound to its receptors in the brain shows a day-night variation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Melatonin can influence the regulation of circadian rhythms and sleep, and it is synthesized in the pineal gland following a circadian pattern .
Transport and Distribution
It is known that this compound binds to melatonin receptors, which are distributed in various regions of the brain .
Subcellular Localization
Given its role as a ligand for melatonin receptors, it is likely that it localizes to the cell membrane where these receptors are typically found .
准备方法
合成路线和反应条件: 碘代褪黑素的合成通常涉及褪黑素的碘化。一种常见的方法是使用一氯化碘(ICl)作为碘化剂。反应在室温下在诸如氯仿或二氯甲烷的有机溶剂中进行。该过程包括以下步骤:
- 将褪黑素溶解在选择的溶剂中。
- 将一氯化碘逐滴加入溶液中。
- 在室温下搅拌反应混合物特定时间。
- 使用柱色谱法纯化产物以获得碘代褪黑素 .
工业生产方法: 虽然碘代褪黑素的工业生产方法尚未得到广泛记录,但该过程可能涉及扩大实验室合成程序。这包括优化反应条件,使用更大的反应容器,并实施适合大规模生产的纯化技术。
化学反应分析
反应类型: 碘代褪黑素会发生各种化学反应,包括:
取代反应: 碘代褪黑素中的碘原子可以通过亲核取代反应被其他官能团取代。
氧化和还原反应: 碘代褪黑素可以参与氧化和还原反应,从而改变其化学结构和性质。
常用试剂和条件:
亲核取代: 可以使用叠氮化钠 (NaN3) 或氰化钾 (KCN) 等试剂来取代碘原子。
氧化: 可以使用高锰酸钾 (KMnO4) 等氧化剂氧化碘代褪黑素。
还原: 可以使用硼氢化钠 (NaBH4) 等还原剂还原碘代褪黑素。
主要产物:
取代产物: 根据所用亲核试剂的不同,可以形成诸如叠氮基褪黑素或氰基褪黑素之类的产物。
氧化产物: 氧化会导致形成碘代褪黑素的各种氧化衍生物。
还原产物: 还原会导致形成碘代褪黑素的还原类似物.
科学研究应用
碘代褪黑素具有广泛的科学研究应用,包括:
药理学研究: 它被用作放射性标记的配体来研究褪黑素受体 (MT1、MT2 和 MT3) 及其结合亲和力.
神经内分泌研究: 碘代褪黑素有助于了解褪黑素在调节昼夜节律和睡眠模式中的作用.
药物开发: 它有助于开发褪黑素受体激动剂和拮抗剂,用于治疗睡眠障碍、昼夜节律障碍和某些癌症.
生物学研究: 碘代褪黑素用于研究褪黑素在各种组织和器官中的生理和生化作用.
相似化合物的比较
Melatonin: The natural hormone that iodomelatonin is derived from. It has a similar structure but lacks the iodine atom.
6-Chloromelatonin: A chlorinated analog of melatonin with similar pharmacological properties.
2-Phenylmelatonin: A phenyl-substituted analog of melatonin used in receptor studies.
Uniqueness of Iodomelatonin: Iodomelatonin is unique due to its high affinity and selectivity for melatonin receptors, making it a valuable tool in receptor binding studies. Its radiolabeled form allows for precise tracking and quantification in various biological assays .
属性
IUPAC Name |
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDSMSDZHURBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239462 | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93515-00-5 | |
| Record name | 2-Iodomelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93515-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodomelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodomelatonin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 2-iodomelatonin displays high affinity for melatonin receptors, research suggests potential interactions with other targets. For instance, it inhibits quinone reductase 2 (QR2), an enzyme initially believed to be protective against reactive quinones, but now thought to potentially enhance their reactivity in certain contexts []. Further research is needed to fully elucidate the implications of this interaction.
A: Yes, there is evidence for species-specific differences in the distribution and function of melatonin receptors, influencing the effects of this compound. For instance, while the hypophysial pars tuberalis consistently displays high-affinity this compound binding across photoperiodic species, binding in the brain can vary. In ferrets, for example, binding is absent in the brain but present in the pars tuberalis and pars distalis of the pituitary [].
ANone: The molecular formula of this compound is C13H15IN2O2, and its molecular weight is 358.18 g/mol.
A: While the provided research articles do not include detailed spectroscopic data, techniques like NMR and mass spectrometry are commonly employed for structural confirmation and characterization. Reference [] mentions the use of HPLC for the determination of this compound, indicating the application of analytical techniques for its analysis.
ANone: The provided research articles do not offer specific details on the stability of this compound in various solvents or formulations.
ANone: this compound is not known to possess catalytic properties. It is primarily studied for its role as a melatonin receptor agonist.
A: Molecular modeling simulations have provided valuable insights into the binding and unbinding mechanisms of this compound with melatonin receptors. Steered molecular dynamics simulations revealed different trajectories for this compound unbinding from MT1 and MT2 receptors, passing through a channel between transmembrane helices IV and V [, ]. These simulations also suggested a role for Tyr5.38 flexibility in influencing ligand egress, particularly in the MT1 receptor [].
A: Yes, 3D-QSAR studies using comparative molecular field analysis (CoMFA) have been conducted on melatonin receptor agonists, including this compound. A statistically significant model was generated, indicating the importance of steric, electrostatic, and lipophilic interactions for receptor binding and activation [].
A: Research indicates that the 2-position of the melatonin scaffold plays a crucial role in receptor binding and activation. this compound, with its bulky iodine substituent, consistently exhibits high affinity for melatonin receptors, comparable to or exceeding that of melatonin itself [, , ]. Introducing a 2-benzyl group, as in the antagonist luzindole, significantly alters the interaction, resulting in competitive antagonism at melatonin receptors []. These observations highlight the sensitivity of the receptor binding site to modifications at the 2-position, influencing both agonist and antagonist activities.
ANone: The provided research articles do not focus on specific formulation strategies for this compound.
ANone: Specific information regarding SHE regulations pertaining to this compound is not covered in the provided research articles.
ANone: The provided research articles primarily focus on the in vitro characterization of this compound binding and its effects on cellular signaling. Detailed information regarding its ADME profile is not available in these articles.
A: Research has explored the in vivo effects of this compound, particularly in the context of circadian rhythm regulation. Studies utilizing this compound implants in midshipman fish demonstrated its ability to decrease stimulus threshold levels for electrically evoked calls, suggesting an increase in the excitability of the vocal network, a system influenced by melatonin and light cycles []. These findings suggest that this compound can penetrate the blood-brain barrier and exert effects on neuronal activity.
A: Yes, numerous studies have investigated the efficacy of this compound in various in vitro and in vivo models. In vitro studies using rabbit retinal preparations demonstrated that this compound potently inhibits calcium-dependent dopamine release, mimicking the effects of melatonin and confirming its agonistic activity at melatonin receptors [, ]. In vivo experiments using this compound implants in midshipman fish highlighted its ability to modulate vocal network excitability, suggesting its potential to influence social behavior in this species [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
